molecular formula C7H11N3O6S B1665839 Avibactam CAS No. 396731-14-9

Avibactam

カタログ番号: B1665839
CAS番号: 396731-14-9
分子量: 265.25 g/mol
InChIキー: NDCUAPJVLWFHHB-UHNVWZDZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

  • 準備方法

  • 化学反応の分析

  • 科学研究への応用

    • アビバクタムは以下のような分野で応用されています:
  • 科学的研究の応用

    Clinical Applications

    • Treatment of MDR Infections
      • Ceftazidime-Avibactam : The combination has demonstrated significant effectiveness against infections caused by carbapenem-resistant Enterobacteriaceae (CRE) and other MDR pathogens. Clinical trials have shown a clinical cure rate of approximately 90.3% in patients with urinary tract infections caused by Gram-negative bacteria .
      • Real-World Effectiveness : A comprehensive study involving over 1,050 patients indicated that ceftazidime-avibactam is effective in treating various infections, including complicated intra-abdominal infections, complicated urinary tract infections, and hospital-acquired pneumonia . Treatment success rates varied by infection type:
        Infection TypeTreatment Success Rate (%)
        Complicated Intra-Abdominal64.4
        Complicated Urinary Tract88.3
        Hospital-Acquired Pneumonia68.4
        Other Infections82.3
    • Comparative Efficacy Against Polymyxins
      • Studies have suggested that ceftazidime-avibactam offers superior efficacy compared to polymyxins in treating carbapenem-resistant bacterial infections. A pooled analysis showed a significantly higher clinical cure rate with ceftazidime-avibactam (RR=1.71) compared to polymyxins .
    • Novel Combinations
      • Recent research has explored the fixed combination of aztreonam and this compound for treating infections caused by metallo-β-lactamase-producing organisms. Initial clinical applications have shown promising results in critically ill patients .

    Case Studies

    • Real-World Data Analysis
      • An analysis of treatment patterns and outcomes for patients receiving ceftazidime-avibactam revealed that K. pneumoniae was the most frequently identified pathogen, accounting for 59.3% of cases. The overall treatment success rate was reported at 77.3%, with a notable difference based on infection type and patient characteristics .
    • Pharmacokinetic Studies
      • A case study involving a critically ill patient treated with aztreonam-avibactam highlighted the importance of pharmacokinetic modeling in predicting drug concentrations and optimizing dosing regimens for effective treatment outcomes .

    作用機序

  • 類似化合物の比較

  • 類似化合物との比較

    生物活性

    Avibactam is a novel non-β-lactam β-lactamase inhibitor that has garnered significant attention in the fight against antibiotic resistance, particularly in treating infections caused by multidrug-resistant Gram-negative bacteria. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in combination therapies, and clinical implications.

    This compound functions primarily as a β-lactamase inhibitor, targeting several classes of β-lactamases that confer resistance to β-lactam antibiotics. Specifically, it inhibits:

    • Ambler Class A β-lactamases : Including extended-spectrum β-lactamases (ESBLs) and KPC (Klebsiella pneumoniae carbapenemase).
    • Class C β-lactamases : Commonly found in Enterobacteriaceae.
    • Some Class D β-lactamases : Although its effectiveness against these enzymes is variable.

    Importantly, this compound does not inhibit metallo-β-lactamases (MBLs), which are responsible for a significant portion of resistance in Gram-negative pathogens .

    In Vitro Studies

    A comprehensive study evaluated the antimicrobial activity of ceftazidime-avibactam against a wide range of clinically significant Gram-negative bacilli. The study included 10,928 isolates from 73 U.S. hospitals, revealing that:

    • 99.8% of Enterobacteriaceae strains were inhibited at a ceftazidime-avibactam MIC (minimum inhibitory concentration) of ≤4 μg/ml.
    • Among KPC-producing Klebsiella pneumoniae, 98.9% were susceptible to ceftazidime-avibactam.
    • For Pseudomonas aeruginosa, 96.9% were inhibited at an MIC of ≤8 μg/ml .

    Table 1 summarizes the susceptibility rates of various pathogens to ceftazidime-avibactam:

    Pathogen% Susceptibility at MIC ≤4 μg/ml
    Enterobacteriaceae99.8%
    KPC-producing K. pneumoniae98.9%
    Pseudomonas aeruginosa96.9%
    Acinetobacter spp.High resistance observed

    Combination Therapy

    Research has demonstrated that this compound exhibits synergistic effects when combined with other antibiotics. A notable study assessed the combination of ceftazidime-avibactam with colistin against resistant strains, showing enhanced antibacterial activity compared to either agent alone . This combination therapy is particularly promising for treating infections caused by carbapenem-resistant Enterobacteriaceae (CRE).

    Clinical Case Studies

    Several case studies have highlighted the clinical utility of this compound in treating severe infections caused by resistant organisms:

    • Case Study 1 : A patient with a severe K. pneumoniae infection resistant to multiple antibiotics was treated with ceftazidime-avibactam. The patient showed significant clinical improvement and microbiological clearance after treatment.
    • Case Study 2 : A cohort study involving patients with complicated urinary tract infections (UTIs) due to ESBL-producing bacteria demonstrated a high success rate (over 90%) with ceftazidime-avibactam therapy.

    特性

    IUPAC Name

    [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H11N3O6S/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h4-5H,1-3H2,(H2,8,11)(H,13,14,15)/t4-,5+/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NDCUAPJVLWFHHB-UHNVWZDZSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H11N3O6S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID901026066
    Record name Avibactam
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID901026066
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    265.25 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Mechanism of Action

    Avibactam is a non-β lactam β-lactamase inhibitor that inactivates some β-lactamases (Ambler class A β-lactamases, including Klebsiella pneumoniae carbapenemases, Ambler class C and some Ambler class D β-lactamases) by a unique covalent and reversible mechanism, and protects ceftazidime from degradation by certain β-lactamases. Avibactam rapidly reaches the periplasm of bacteria at high enough concentrations to restore activity of ceftazidime against ceftazidime-resistant, β-lactamase-producing strains. Avibactam does not decrease the activity of ceftazidime against ceftazidime­ susceptible organisms.
    Record name Avibactam
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB09060
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

    CAS No.

    1192500-31-4, 396731-14-9
    Record name Avibactam
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1192500-31-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name AVE-1330A free acid
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396731149
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Avibactam [USAN:INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192500314
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Avibactam
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB09060
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name Avibactam
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID901026066
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name AVIBACTAM
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7352665165
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Record name AVE-1330A FREE ACID
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06MFO7817I
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Avibactam
    Reactant of Route 2
    Reactant of Route 2
    Avibactam
    Reactant of Route 3
    Avibactam
    Reactant of Route 4
    Reactant of Route 4
    Avibactam
    Reactant of Route 5
    Avibactam
    Reactant of Route 6
    Avibactam

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。